Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

Descripción

Introduction to Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

Chemical Identity and Nomenclature

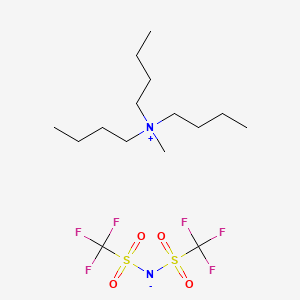

This compound is a zwitterionic compound composed of a tributylmethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion. Its systematic IUPAC name is bis(trifluoromethylsulfonyl)azanide; tributyl(methyl)azanium , reflecting the formal charges and connectivity of its constituent ions.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 405514-94-5 |

| Molecular Formula | C₁₅H₃₀F₆N₂O₄S₂ |

| Molecular Weight | 480.53 g/mol |

| SMILES Notation | CCCCCN+(CCCC)CCCC.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Common synonyms include:

Historical Context and Development

The development of ionic liquids (ILs) as "designer solvents" began in the early 20th century with Paul Walden’s discovery of ethylammonium nitrate. However, widespread interest in ILs emerged in the 1990s, driven by their potential as green alternatives to volatile organic solvents. This compound represents a subclass of ILs optimized for hydrophobicity and electrochemical stability.

A significant advancement came with the halide-free synthesis of bis(trifluoromethanesulfonyl)imide-based ILs, which eliminated contamination issues prevalent in earlier methods. For example, patents such as CN101456832A detailed solvent-free routes using triflic anhydride and amines, achieving yields exceeding 90%. By 2022, continuous-flow methodologies further streamlined production, enhancing purity and scalability.

Structural Features and Ionic Liquid Classification

Cation-Anion Architecture:

- Cation : Tributylmethylammonium ([N₁,₄,₄,₄]+) consists of a central nitrogen atom bonded to three butyl chains and one methyl group, creating a asymmetrical tetrahedral geometry.

- Anion : Bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) features two trifluoromethanesulfonyl groups linked to a central nitrogen atom, contributing to delocalized charge distribution and hydrophobicity.

Ionic Liquid Classification:

This compound falls under Type III ILs , which are entirely composed of organic ions. Key characteristics include:

- Hydrophobicity : The fluorinated anion imparts water resistance, making it suitable for non-aqueous electrochemical systems.

- Thermal Stability : Decomposition temperatures exceed 300°C, enabling use in high-temperature processes.

- Low Melting Point : Typically remains liquid below −20°C, facilitating low-energy handling.

Comparative Properties:

| Property | Tributylmethylammonium [Tf₂N]⁻ | 1-Hexyl-3-methylimidazolium [Tf₂N]⁻ |

|---|---|---|

| Melting Point (°C) | <−20 | −15 |

| Viscosity (mPa·s, 25°C) | 85 | 52 |

| Ionic Conductivity (mS/cm) | 0.48 | 1.2 |

Data synthesized from .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVHDZWUBSWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047905 | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405514-94-5 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of Bis(trifluoromethanesulfonyl)imide Salts

A patented method describes the synthesis of bis(trifluoromethanesulfonyl)imide metal salts, which are common precursors for ionic liquids including tributylmethylammonium salts. The process involves:

- Reacting fluoroform sulfonic acid fluoride or trifluoromethanesulfchloride chloride with anhydrous liquid ammonia and an organic amine base (e.g., triethylamine, pyridine, pyrimidine, quinoline) in a nonpolar inert solvent such as methylene dichloride or ethylene dichloride.

- The reaction mixture forms bis(trifluoromethanesulfonyl)imide quaternary ammonium salts.

- Removal of solvent and excess reagents by distillation under reduced pressure yields solid bis(trifluoromethanesulfonyl)imide ammonium salts.

- These salts are then reacted with alkali metal oxides or hydroxides (e.g., lithium hydroxide, sodium hydroxide, potassium hydroxide) in aqueous solution to produce bis(trifluoromethanesulfonyl)imide metal salts.

- Final drying under vacuum at 40–100 °C produces high-purity (>99%) bis(trifluoromethanesulfonyl)imide metal salts with yields above 90%.

Representative Reaction Conditions and Yields:

| Step | Reagents | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Formation of ammonium salt | Fluoroform sulfonic acid fluoride, anhydrous NH3, triethylamine, methylene dichloride | -20 °C to 20 °C, 4 h | Bis(trifluoromethanesulfonyl)imide triethylammonium salt | 184 g solid isolated | >99% |

| Conversion to metal salt | Ammonium salt + LiOH in water | 25 °C, 2 h | Bis(trifluoromethanesulfonyl)imide lithium salt | >90% | >99% |

Preparation of this compound

The ionic liquid this compound is typically synthesized via anion exchange between tributylmethylammonium halide (usually iodide or chloride) and a bis(trifluoromethanesulfonyl)imide metal salt (such as lithium or sodium salt).

- The halide precursor [N4441][I] (tributylmethylammonium iodide) is dissolved in water.

- Equimolar amounts of bis(trifluoromethanesulfonyl)imide metal salt (e.g., lithium bis(trifluoromethanesulfonyl)imide) are added.

- The mixture is stirred for 16 hours to ensure complete anion exchange.

- The biphasic mixture is extracted with an organic solvent such as dichloromethane.

- The organic phase is washed with water multiple times to remove residual inorganic salts.

- Drying over magnesium sulfate followed by solvent removal under reduced pressure yields the pure ionic liquid.

This method yields the ionic liquid as a colorless liquid with high purity (typically 98–99%) and high yield (up to 98%).

Comparative Summary of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bis(trifluoromethanesulfonyl)imide ammonium salt formation | Fluoroform sulfonic acid fluoride, anhydrous NH3, organic amine base, nonpolar solvent | Low temperature (-20 to 40 °C), 4 h reaction | Formation of ammonium salt intermediate |

| Conversion to metal salt | Ammonium salt + alkali metal hydroxide/oxide in aqueous medium | Room temperature, 2 h | Metal salt precursor for anion exchange |

| Anion exchange to tributylmethylammonium salt | Tributylmethylammonium halide + bis(trifluoromethanesulfonyl)imide metal salt | Stirring 16 h, extraction with dichloromethane | Yields high purity ionic liquid |

Research Findings and Notes

- The choice of organic amine base in the initial step affects the purity and yield of the bis(trifluoromethanesulfonyl)imide salt intermediate. Common bases include triethylamine, pyridine, and pyrimidine.

- Use of nonpolar inert solvents such as methylene dichloride or ethylene dichloride facilitates the formation and isolation of the ammonium salt intermediates.

- The anion exchange method for forming this compound is well-established, with reported yields above 98% and purity exceeding 98% by titrimetric analysis.

- Careful washing and drying steps are critical to remove residual halide ions and water, ensuring the ionic liquid's stability and performance.

- Mass spectrometry and NMR spectroscopy (e.g., ^19F NMR) are routinely used to confirm the structure and purity of the final product.

Análisis De Reacciones Químicas

Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, often facilitated by its ionic nature. Common reagents used in these reactions include strong acids, bases, and other ionic compounds.

Aplicaciones Científicas De Investigación

Electrolytes in Energy Storage

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide is increasingly recognized for its role as an electrolyte in lithium-ion batteries . Its high ionic conductivity and electrochemical stability make it an ideal candidate for enhancing battery performance.

- Key Benefits:

- Improved energy efficiency.

- Extended lifespan of batteries.

- Case Study:

A study demonstrated that incorporating [NTf2] into lithium-ion battery systems resulted in a significant increase in charge-discharge cycles, highlighting its efficacy as an electrolyte component .

Green Solvents in Organic Synthesis

This compound serves as a green solvent , providing an environmentally friendly alternative to traditional organic solvents. Its use is particularly valuable in pharmaceutical development and organic synthesis.

-

Advantages:

- Reduced environmental impact.

- Enhanced reaction yields and selectivity.

-

Research Findings:

A publication noted that [NTf2] facilitated the extraction of valuable compounds from biomass, showcasing its utility in sustainable chemistry practices .

Separation Processes

This compound is employed in liquid-liquid extraction processes , particularly for the separation of metal ions. This application is crucial for industries involved in waste treatment and recycling.

-

Applications:

- Selective extraction of rare earth metals.

- Recovery of precious metals from electronic waste.

- Data Table: Separation Efficiency

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Lithium | 95 |

| Cobalt | 90 |

| Nickel | 85 |

Electrochemical Applications

The compound plays a pivotal role in the development of electrochemical sensors and devices, where its stability and conductivity enhance performance.

-

Significance:

- Used in environmental monitoring sensors.

- Applications in biomedical diagnostics.

-

Study Insights:

Research indicated that sensors utilizing [NTf2] exhibited lower detection limits for pollutants compared to conventional sensors, emphasizing its advanced sensing capabilities .

Polymer Electrolytes

Incorporating this compound into polymer matrices leads to the creation of solid polymer electrolytes essential for fuel cells and other energy conversion technologies.

Mecanismo De Acción

The mechanism of action of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide involves its ability to act as an ionic liquid, facilitating the transfer of ions in electrochemical applications. Its high ionic conductivity and thermal stability make it an effective medium for various electrochemical processes. The molecular targets and pathways involved include the interaction with electrodes in batteries and other electrochemical devices [2][2].

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following compounds are selected for comparison due to their structural and functional similarities:

Butyltrimethylammonium bis(trifluoromethanesulfonyl)imide ([N1114][NTf2], CAS 258273-75-5)

Methyltrioctylammonium bis(trifluoromethanesulfonyl)imide ([N1888][NTf2], CAS 375395-33-8)

1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([C6mim][NTf2], CAS 382150-50-7)

Physicochemical Properties

Key Observations:

- Hydrophobicity: [N1888][NTf2] exhibits the highest hydrophobicity due to its long trioctyl chains, making it ideal for non-aqueous extraction systems. [N1444][NTf2] balances hydrophobicity and viscosity, while [C6mim][NTf2] offers moderate hydrophobicity with superior ionic conductivity .

- Thermal Stability : Ammonium-based ILs ([N1444][NTf2], [N1888][NTf2]) generally have lower thermal stability compared to imidazolium analogs ([C6mim][NTf2]) due to cation decomposition pathways .

- Viscosity vs. Conductivity : [C6mim][NTf2]’s low viscosity contributes to its high ionic conductivity, whereas [N1888][NTf2]’s high viscosity limits its use in electrochemical applications .

Liquid-Liquid Extraction

- [N1444][NTf2]: Effective in extracting ferric ions with acetylacetone, achieving >90% efficiency in non-polar systems .

- [N1888][NTf2] : Superior for metal ion extraction in highly acidic conditions due to its resistance to protonation .

- [C6mim][NTf2]: Limited utility in acidic media but excels in organic-aqueous biphasic systems for polar compounds .

Solubility and Compatibility

Actividad Biológica

Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (often abbreviated as [N1,4,4,4][NTf2]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including electrochemistry and biochemistry. This article provides an in-depth analysis of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Chemical Formula : C₁₅H₃₃F₆N₂O₄S₂

- Molecular Weight : 419.51 g/mol

The compound consists of a tributylmethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, which contributes to its ionic nature and solubility characteristics.

Biological Activity Overview

The biological activity of [N1,4,4,4][NTf2] is primarily studied in the context of its interactions with biological systems, particularly its effects on cellular processes and potential toxicological implications.

Toxicity Studies

- Cytotoxicity : Research indicates that [N1,4,4,4][NTf2] exhibits cytotoxic effects on various cell lines. A study reported IC50 values indicating significant inhibition of cell proliferation at certain concentrations. The specific mechanisms of toxicity may involve disruption of cellular membranes or interference with metabolic pathways .

- Genotoxicity : Preliminary investigations into the genotoxic potential of this ionic liquid suggest that it may induce DNA damage in specific cell types. This raises concerns regarding its use in biological applications without thorough safety assessments .

Biocompatibility

Despite its toxicity at higher concentrations, some studies have highlighted the potential for using [N1,4,4,4][NTf2] in biocompatible applications when appropriately formulated. For instance, when mixed with other biocompatible materials, it can enhance the performance of drug delivery systems .

Electrochemical Applications

[N1,4,4,4][NTf2] has been explored as a medium for electrochemical reactions due to its high ionic conductivity and stability. Its role in energy storage devices like lithium-ion batteries has been noted, where it can facilitate ion transport while maintaining structural integrity under operational conditions .

Drug Delivery Systems

Research has indicated that this ionic liquid can be utilized to improve drug solubility and stability. By forming gels or composites with other materials, [N1,4,4,4][NTf2] can potentially serve as a vehicle for controlled drug release .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of [N1,4,4,4][NTf2] on human cancer cell lines. The results showed that at concentrations above 100 µM, significant cell death was observed after 24 hours of exposure. The study concluded that while [N1,4,4,4][NTf2] could be detrimental to healthy cells at high concentrations, it may be leveraged in targeted therapies where localized application is possible .

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Case Study 2: Ionic Liquid-Based Gels for Drug Delivery

In another study focusing on drug delivery systems incorporating [N1,4,4,4][NTf2], researchers created a gel matrix that demonstrated enhanced drug release profiles compared to traditional carriers. The gel maintained structural integrity while allowing for sustained release over extended periods .

Q & A

Q. How can computational modeling complement experimental studies of TMB-TFSI?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.